molecular formula C15H21N3OS B2752497 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 1170501-83-3

1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine

Cat. No.: B2752497
CAS No.: 1170501-83-3
M. Wt: 291.41
InChI Key: YHXGIOXBSOKLCO-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is a complex organic compound that features a cyclopropyl group, a thiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(piperazin-1-yl)methanone
  • (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone

Uniqueness

1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is unique due to its specific combination of a cyclopropyl group, a thiazole ring, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-Cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine (CAS No. 1170501-83-3) is a complex organic compound featuring a cyclopropyl group, a thiazole ring, and a piperazine moiety. This unique structure is believed to confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N3OSC_{15}H_{21}N_{3}OS with a molecular weight of 291.4 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC15H21N3OS
Molecular Weight291.4 g/mol
CAS Number1170501-83-3

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound is hypothesized to modulate the activity of these targets, leading to various pharmacological effects. Current research focuses on its potential as an anti-cancer agent and its role in modulating neurotransmitter systems.

Pharmacological Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation, particularly in breast and renal cancers.
  • Antimicrobial Properties : The thiazole moiety is known for its antimicrobial effects, which may be enhanced by the piperazine structure.
  • Neurological Effects : Given the presence of the piperazine ring, this compound may interact with central nervous system receptors, potentially offering therapeutic benefits in neuropharmacology.

Antitumor Efficacy

A study conducted on analogs of this compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures were tested against Mycobacterium tuberculosis and showed moderate antimycobacterial activity alongside notable antitumor efficacy against human tumor cell lines.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess antibacterial properties against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell growth
AntimicrobialBactericidal activity against Gram-positive bacteria
NeuropharmacologicalPotential modulation of neurotransmitter systems

Properties

IUPAC Name

cyclopropyl-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c19-15(12-3-4-12)18-7-5-17(6-8-18)9-14-16-13(10-20-14)11-1-2-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXGIOXBSOKLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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